2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
Description
2-({4-[(4-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- 1-methyl substitution at the pyrazole nitrogen (position 1).
- 4-(4-chlorophenyl)amino group at position 2.
- Ethanolamine substituent at position 6.
This scaffold is synthetically accessible via refluxing intermediates with aromatic amines in ethanol or toluene, followed by recrystallization (e.g., ) .
Properties
IUPAC Name |
2-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIWDWWYZKFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a part of the pyrazolo[3,4-d]pyrimidine class of compounds. These compounds have been found to inhibit CDK2, a cyclin-dependent kinase. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound’s interaction with CDK2 is ATP-competitive, meaning it competes with ATP for binding to the kinase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, have been found to exhibit inhibitory activities against certain enzymes, such as CDK2. This suggests that this compound may interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are likely to be multifaceted, given its potential interactions with various biomolecules. For instance, compounds of the pyrazolo[3,4-d]pyrimidine class have been found to exhibit anti-proliferative activity against certain cancer cell lines. This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, leading to changes in their activity. For example, pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. This suggests that this compound may exert its effects at the molecular level by inhibiting or activating enzymes, and inducing changes in gene expression.
Biological Activity
2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic molecule with a significant potential for various biological activities. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its medicinal properties, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, drawing on diverse research findings.
Structural Characteristics
The compound features:
- Molecular Formula : C14H15ClN6O
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups : Hydroxyl group (-OH), amine groups (-NH2), and a chlorophenyl substituent.
These structural elements suggest potential interactions with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- In Vivo Studies : In animal models, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to reduce tumor volumes significantly. For example, compound SI223 reduced tumor volume by over 50% in mice inoculated with specific cancer cell lines .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor:
- Src Kinase Inhibition : It has been identified as a potent inhibitor of Src kinase, which plays a crucial role in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Compound | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Pyrazolo-pyrimidine core with hydroxyl group | Potential anticancer activity | Hydroxyl group enhances solubility |
| SI388 (similar structure) | Substituted pyrazolo[3,4-d]pyrimidine | Src kinase inhibitor | Increased potency compared to lead compounds |
| Other derivatives | Varied substitutions | Antimicrobial and anticancer activities | Different substitutions alter pharmacokinetics |
Case Studies and Research Findings
Several studies have focused on the biological characterization of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : Compounds were screened against various cancer cell lines using MTT assays to assess cell viability and growth inhibition. Results indicated that certain derivatives significantly reduced cell viability compared to controls .
- In Vivo Models : Animal studies demonstrated that specific derivatives could effectively inhibit tumor growth in models of leukemia and glioblastoma .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds often act by modulating signaling pathways critical for cancer progression .
Scientific Research Applications
Structural Characteristics
This compound features a complex organic structure characterized by:
- Core Structure : A pyrazolo[3,4-d]pyrimidine framework.
- Functional Groups : Hydroxyl group (-OH), amino groups (-NH2), and a chlorophenyl substituent which enhance its reactivity and potential interactions with biological targets.
The molecular formula is and its molecular weight is approximately 318.76 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the amino groups can participate in various chemical reactions, making this compound versatile for further modifications.
Research indicates that this compound may exhibit significant biological activities, particularly as an anticancer agent . Its mechanism of action primarily involves:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells, which is crucial for targeting malignancies characterized by dysregulated CDK activity .
- Potential as an Epidermal Growth Factor Receptor Inhibitor : The pyrazolo[3,4-d]pyrimidine moiety has been utilized in designing derivatives that act as inhibitors of epidermal growth factor receptors (EGFRs), which are often overexpressed in various cancers .
Therapeutic Applications
The compound's unique structural features and biological activities suggest several therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit CDKs and target EGFRs, it shows promise in treating various cancers.
- Antimicrobial Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties, indicating potential applications in infectious disease treatment .
- Anti-inflammatory Agents : Research has highlighted the role of pyrazole derivatives in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives reported their efficacy as CDK inhibitors, demonstrating significant antiproliferative activity against cancer cell lines .
| Study | Findings | Application |
|---|---|---|
| PMC9466626 | New derivatives showed potent inhibition of CDKs | Cancer therapy |
| PMC9780894 | Anti-inflammatory properties were noted | Treatment of inflammatory diseases |
| Research on EGFR inhibitors | Effective against EGFR-positive cancer cells | Targeted cancer therapy |
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
Key structural variations among analogues include:
- Substituents at positions 4 and 6 (aryl groups, alkyl chains, or heterocycles).
- Nature of the amino-linked groups (e.g., chlorophenyl vs. fluorobenzyl).
- Alcohol chain length and substitution (ethanolamine vs. propanol or piperazinyl-ethanol).
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Analysis
Impact of Position 4 Substituents
- 4-Chlorophenyl vs. Fluorobenzyl : The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions compared to fluorobenzyl in PDE inhibitors () .
- Dimethylphenyl vs. Chlorophenyl : Bulkier 3,5-dimethylphenyl () could hinder target binding compared to the smaller 4-chlorophenyl .
Role of Position 6 Substituents Ethanolamine vs. Ethanolamine vs. Propanol: The shorter ethanol chain in the target compound may reduce steric hindrance compared to propanol derivatives () .
Biological Activity Trends Anticancer Potential: Compounds with phenolic () or ethanolamine groups (target compound) show anticancer activity, likely via kinase or topoisomerase inhibition . Enzyme Inhibition: Fluorobenzyl-substituted analogues () exhibit phosphodiesterase inhibition, suggesting the target compound may share this activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
